molecular formula C17H18FNO2 B5531114 N-(4-fluorophenyl)-2-(4-propan-2-ylphenoxy)acetamide

N-(4-fluorophenyl)-2-(4-propan-2-ylphenoxy)acetamide

Cat. No.: B5531114
M. Wt: 287.33 g/mol
InChI Key: QHHXICYRDWQUCF-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-(4-propan-2-ylphenoxy)acetamide is a useful research compound. Its molecular formula is C17H18FNO2 and its molecular weight is 287.33 g/mol. The purity is usually 95%.
The exact mass of the compound N-(4-fluorophenyl)-2-(4-isopropylphenoxy)acetamide is 287.13215698 g/mol and the complexity rating of the compound is 319. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of derivatives related to N-(4-fluorophenyl)-2-(4-isopropylphenoxy)acetamide has been investigated for potential anticancer applications. Sharma et al. (2018) synthesized N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, confirming its structure through spectroscopic techniques and elucidating its anticancer activity through molecular docking studies targeting the VEGFr receptor (Sharma et al., 2018). This process underscores the compound's potential in medicinal chemistry, particularly in designing novel anticancer agents.

Potential Pesticidal Applications

Research by Olszewska et al. (2008, 2011) has characterized new derivatives of N-aryl-2,4-dichlorophenoxyacetamide, including 2-(2,4-dichlorophenoxy)-N-(4-fluorophenyl)acetamide, for their potential as pesticides. These studies provide powder diffraction data, contributing to our understanding of these compounds' solid-state properties and suggesting their applicability in developing new agrochemicals (Olszewska et al., 2008); (Olszewska et al., 2011).

Radioligand and Imaging Applications

Dollé et al. (2008) discussed the synthesis of [18F]PBR111, a selective radioligand for imaging the translocator protein (18 kDa) with PET, starting from a related acetamide structure. This research demonstrates the compound's utility in developing diagnostic tools for neurological diseases, showcasing its versatility beyond traditional therapeutic applications (Dollé et al., 2008).

Environmental Impact and Biodegradation Studies

Studies on acetaminophen, a compound structurally similar to N-(4-fluorophenyl)-2-(4-isopropylphenoxy)acetamide, have highlighted its environmental presence and potential effects on non-target organisms. Research into the biodegradation pathways and environmental impacts of such compounds is crucial for assessing their ecological safety and developing strategies to mitigate any adverse effects (Parolini et al., 2010).

Properties

IUPAC Name

N-(4-fluorophenyl)-2-(4-propan-2-ylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO2/c1-12(2)13-3-9-16(10-4-13)21-11-17(20)19-15-7-5-14(18)6-8-15/h3-10,12H,11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHHXICYRDWQUCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.